N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phenylethyl group, and a furan carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the oxazolidinone ring, followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step might involve the formation of the furan carboxamide moiety through an amide coupling reaction using reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxazolidinone ring could produce amino alcohols.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide
- N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-3-carboxamide
Uniqueness
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its furan carboxamide moiety, in particular, might offer unique interactions with biological targets or distinct chemical properties.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-14-10-23-16(21)18(14)8-13(11-4-2-1-3-5-11)17-15(20)12-6-7-22-9-12/h1-7,9,13H,8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGZAUVPFGDRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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